
1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a thiophene ring and a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 1-methylpyrrole-2-carbaldehyde with thiophene derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-methanol.
Substitution: 1-Methyl-3-(5-bromothiophen-2-yl)-1H-pyrrole-2-carbaldehyde.
Aplicaciones Científicas De Investigación
1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of organic electronic materials due to its conductive properties.
Mecanismo De Acción
The mechanism by which 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
- 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives
Comparison: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H9NOS |
|---|---|
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
1-methyl-3-thiophen-2-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H9NOS/c1-11-5-4-8(9(11)7-12)10-3-2-6-13-10/h2-7H,1H3 |
Clave InChI |
UPMUUMIPENPEMG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C1C=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


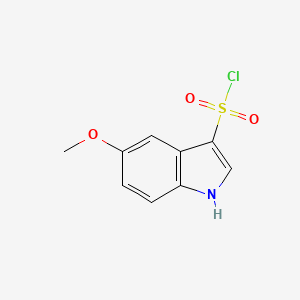
![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)
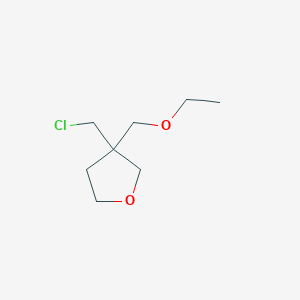
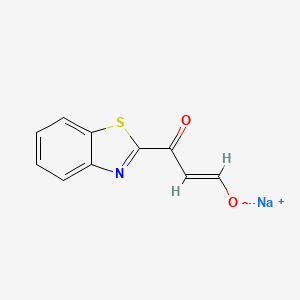

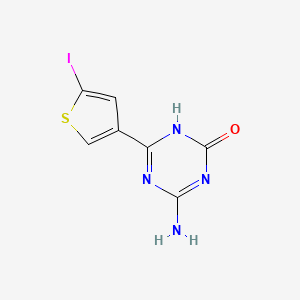

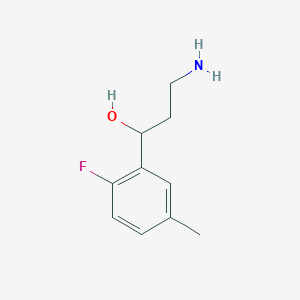
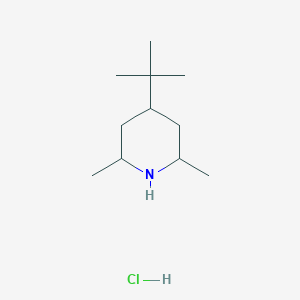

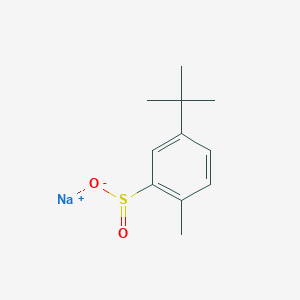
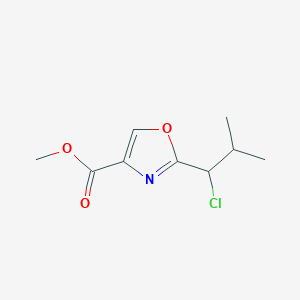
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)

